L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-tyrosyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-tyrosyl-L-valine is a peptide composed of five amino acids: phenylalanine, asparagine, tryptophan, tyrosine, and valine. Peptides like this one are essential in various biological processes and have significant roles in scientific research due to their unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-tyrosyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA.
Industrial Production Methods
In industrial settings, the production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant methods use genetically engineered microorganisms to produce the peptide, which is then purified through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-tyrosyl-L-valine can undergo various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Scientific Research Applications
L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-tyrosyl-L-valine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-tyrosyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-tyrosyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline
- L-Phenylalanyl-L-proline
- L-Arginine, L-asparaginyl-L-α-glutamyl-L-asparaginyl-L-isoleucyl-L-threonyl-L-valyl-L-prolyl-L-α-aspartyl-L-threonyl-L-lysyl-L-valyl-L-asparaginyl-L-phenylalanyl-L-tyrosyl-L-alanyl-L-tryptophyl-L-lysyl
Uniqueness
L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-tyrosyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
CAS No. |
628723-50-2 |
---|---|
Molecular Formula |
C38H45N7O8 |
Molecular Weight |
727.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C38H45N7O8/c1-21(2)33(38(52)53)45-37(51)29(17-23-12-14-25(46)15-13-23)43-35(49)30(18-24-20-41-28-11-7-6-10-26(24)28)44-36(50)31(19-32(40)47)42-34(48)27(39)16-22-8-4-3-5-9-22/h3-15,20-21,27,29-31,33,41,46H,16-19,39H2,1-2H3,(H2,40,47)(H,42,48)(H,43,49)(H,44,50)(H,45,51)(H,52,53)/t27-,29-,30-,31-,33-/m0/s1 |
InChI Key |
SQFQVDQDBJPQCP-PHDILBGCSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.